Stereochemical Identity: Verifying Enantiomeric Purity Against Its L-Counterpart
The procurement of Boc-D-Thr-OH is fundamentally distinguished from its L-enantiomer (Boc-L-Thr-OH) by its specific optical rotation. This measurement provides a direct, quantitative verification of the chiral purity and correct stereochemical identity, which is a critical quality attribute for applications where the D-configuration is required .
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | +7.5 to +10.5° (c=2 in Acetic Acid) |
| Comparator Or Baseline | Boc-L-Thr-OH (CAS 2592-18-9): -7.5 to -10.5° (c=2 in AcOH) |
| Quantified Difference | Magnitude of rotation is equal but opposite in sign (approximately +9° vs. -9°), confirming enantiomeric relationship. |
| Conditions | Polarimetry, c=2 in acetic acid (AcOH), 25°C |
Why This Matters
For any application requiring a D-amino acid building block, selecting the incorrect L-enantiomer will result in a completely different and likely inactive stereoisomer, rendering the entire synthesis invalid. This quantitative metric is essential for incoming quality control (QC) to prevent catastrophic batch failures.
